molecular formula C22H20N6O4S B279426 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B279426
M. Wt: 464.5 g/mol
InChI Key: PSOPNQYXFUBXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

DASA-58 exerts its pharmacological effects by inhibiting the activity of various enzymes, including CK2, PTP1B, and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. PTP1B is an enzyme that is involved in insulin signaling, and its inhibition by DASA-58 leads to increased insulin sensitivity. GSK-3β is an enzyme that is involved in the formation of amyloid plaques in the brain, and its inhibition by DASA-58 has potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects, depending on the enzyme that it targets. In cancer cells, DASA-58 inhibits the growth and proliferation of cancer cells by targeting CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. In diabetes, DASA-58 inhibits the activity of PTP1B, which leads to increased insulin sensitivity and improved glucose homeostasis. In neurological disorders, DASA-58 inhibits the activity of GSK-3β, which is involved in the formation of amyloid plaques in the brain, and has potential therapeutic applications in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DASA-58 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes, its ability to inhibit multiple enzymes involved in various diseases, and its potential therapeutic applications in various diseases. However, DASA-58 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DASA-58, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, the development of more soluble analogs for in vivo studies, and the investigation of its potential toxicity and side effects at different concentrations. In addition, the combination of DASA-58 with other therapeutic agents may have synergistic effects and could lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of DASA-58 involves the condensation of 2-aminobenzoic acid with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide, followed by the reaction with 2-chloro-4,6-dimethoxyquinazoline in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain DASA-58. The overall yield of this synthesis method is approximately 35%.

Scientific Research Applications

DASA-58 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DASA-58 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 has also been shown to have potential therapeutic applications in diabetes by inhibiting the activity of the enzyme PTP1B, which is involved in insulin signaling. In addition, DASA-58 has been investigated for its potential use in neurological disorders, such as Alzheimer's disease, by inhibiting the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.

properties

Molecular Formula

C22H20N6O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H20N6O4S/c1-14-11-15(2)25-22(24-14)27-33(31,32)17-9-7-16(8-10-17)26-20(29)12-28-13-23-19-6-4-3-5-18(19)21(28)30/h3-11,13H,12H2,1-2H3,(H,26,29)(H,24,25,27)

InChI Key

PSOPNQYXFUBXEI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.